

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylethanol

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Compound of Interest		
Compound Name:	1-Phenylethanol	
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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-phenylethanol**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. Detailed experimental protocols and tabulated data are presented to facilitate understanding and replication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of **1-phenylethanol** is typically run in a deuterated solvent, such as deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **1-Phenylethanol** in CDCl₃



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.35 - 7.25	Multiplet	-	5H	Aromatic (C ₆ H ₅)
4.88	Quartet	6.5	1H	Methine (CH)
~2.50	Singlet (broad)	-	1H	Hydroxyl (OH)
1.48	Doublet	6.5	3H	Methyl (CH₃)

Note: The chemical shift of the hydroxyl proton can vary depending on concentration, solvent, and temperature.

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.[1] Spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.[1]

Table 2: 13C NMR Spectroscopic Data for 1-Phenylethanol in CDCl3

Chemical Shift (δ, ppm)	Assignment
145.8	C1 (Quaternary aromatic)
128.5	C3/C5 (Aromatic CH)
127.5	C4 (Aromatic CH)
125.4	C2/C6 (Aromatic CH)
70.4	Methine (CH-OH)
25.1	Methyl (CH₃)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its covalent bonds.[2] It is particularly useful for identifying functional groups.



Table 3: Key IR Absorption Bands for 1-Phenylethanol

Frequency (cm ⁻¹)	Intensity	Bond Vibration
3400 - 3300	Strong, Broad	O-H stretch (Alcohol)
3100 - 3000	Medium	C-H stretch (Aromatic sp²)
3000 - 2850	Medium	C-H stretch (Aliphatic sp³)
1600, 1495, 1450	Medium-Weak	C=C stretch (Aromatic ring)
1200 - 1050	Strong	C-O stretch (Alcohol)
760, 700	Strong	C-H bend (Monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio.[3] Electron Ionization (EI) is a common method that causes fragmentation of the molecule, providing a characteristic "fingerprint."[4]

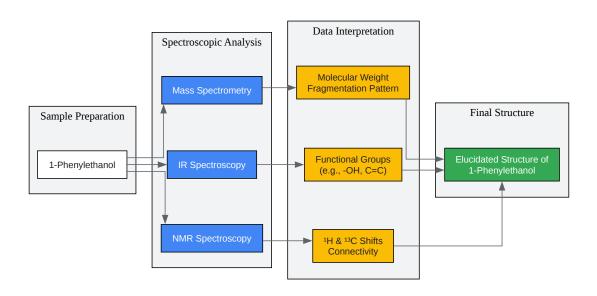
Table 4: Mass Spectrometry Data (EI) for 1-Phenylethanol

m/z (Mass/Charge)	Relative Abundance (%)	Fragment Assignment
122	~40	[M] ⁺ (Molecular Ion)
107	100	[M - CH₃] ⁺ (Base Peak)
79	~60	[C ₆ H ₇]+
77	~40	[C ₆ H ₅] ⁺ (Phenyl cation)

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a compound like **1-phenylethanol** using the spectroscopic methods discussed.





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Caption: Workflow for Structural Elucidation via Spectroscopy.

Experimental Protocols

- Sample Preparation: Weigh 5-25 mg of 1-phenylethanol for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5]
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% tetramethylsilane, TMS).[5][6]
- Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If solid particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
- Tube Capping: Cap the NMR tube securely to prevent solvent evaporation.

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- Spectrometer Setup: Insert the sample into the spectrometer. The instrument will then be set to lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize homogeneity.[7]
- Data Acquisition: Acquire the ¹H spectrum. For ¹³C NMR, a longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.[1][5] Standard acquisition parameters for routine spectra are generally sufficient.[8]
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
- Sample Preparation (Thin Film Method for Liquids): Since **1-phenylethanol** is a liquid at room temperature, the thin film method is appropriate.[9]
- Plate Cleaning: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture.
- Sample Application: Place one to two drops of 1-phenylethanol onto the polished face of one salt plate.[9]
- Assembly: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.
- Data Acquisition: Place the assembled plates into the sample holder of the IR spectrometer.
 [10]
- Spectrum Recording: Record the spectrum, typically over the range of 4000 to 600 cm⁻¹. A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.
- Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent (e.g., dry acetone or methylene chloride), and return them to a desiccator for storage.[9]
- Sample Introduction: Introduce a small amount of the 1-phenylethanol sample into the
 mass spectrometer, often via a direct insertion probe or after separation by gas
 chromatography (GC-MS).[11] The sample is vaporized in a high-vacuum environment.[11]



- Ionization (Electron Impact EI): In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[4] This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M+).[3]
- Fragmentation: The high energy of the EI process imparts significant excess energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals.

 [11]
- Acceleration: The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.[3]
- Mass Analysis: The ions are deflected by a magnetic field. The degree of deflection depends on the mass-to-charge (m/z) ratio of each ion; lighter ions are deflected more than heavier ones.[3]
- Detection: A detector at the end of the analyzer records the m/z ratio and relative abundance of each ion that strikes it.[3]
- Spectrum Generation: The data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most abundant ion is assigned a relative abundance of 100% and is called the base peak.[4]

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